molecular formula C26H35N9O10 B14231860 L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine CAS No. 571146-29-7

L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine

Cat. No.: B14231860
CAS No.: 571146-29-7
M. Wt: 633.6 g/mol
InChI Key: RKZIVOQNPAPWSI-HILJTLORSA-N
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Description

L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine is a peptide composed of five amino acids: L-asparagine, L-serine, L-tryptophan, and two additional L-asparagine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems such as Escherichia coli, followed by purification.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify the tryptophan residue.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or pepsin enzyme.

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Substitution: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products

    Hydrolysis: Individual amino acids.

    Oxidation: Modified tryptophan derivatives.

    Substitution: Peptides with altered functional groups.

Scientific Research Applications

L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-seryl-L-tryptophyl-L-asparaginyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine
  • L-Asparaginyl-L-seryl-L-tryptophyl-L-lysyl-L-asparagine

Properties

CAS No.

571146-29-7

Molecular Formula

C26H35N9O10

Molecular Weight

633.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H35N9O10/c27-13(6-19(28)37)22(40)35-18(10-36)25(43)32-15(5-11-9-31-14-4-2-1-3-12(11)14)23(41)33-16(7-20(29)38)24(42)34-17(26(44)45)8-21(30)39/h1-4,9,13,15-18,31,36H,5-8,10,27H2,(H2,28,37)(H2,29,38)(H2,30,39)(H,32,43)(H,33,41)(H,34,42)(H,35,40)(H,44,45)/t13-,15-,16-,17-,18-/m0/s1

InChI Key

RKZIVOQNPAPWSI-HILJTLORSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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